

An In-Depth Technical Guide to 3-bromotetrahydro-2H-pyran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-bromotetrahydro-2H-pyran

Cat. No.: B087317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential applications of **3-bromotetrahydro-2H-pyran**. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties

3-bromotetrahydro-2H-pyran is a halogenated derivative of tetrahydropyran. Its fundamental properties are summarized in the table below for easy reference.

Property	Value
Molecular Weight	165.03 g/mol
Chemical Formula	C ₅ H ₉ BrO
CAS Number	13047-01-3
Physical Form	Liquid
Purity	Typically ≥98%
Storage	Sealed in a dry environment at 2-8°C

Proposed Synthesis of 3-bromotetrahydro-2H-pyran

While a specific, detailed experimental protocol for the direct synthesis of **3-bromotetrahydro-2H-pyran** is not readily available in the cited literature, a plausible synthetic route can be proposed based on established bromination reactions of similar cyclic ethers. The following protocol is adapted from a known procedure for the bromination of a related pyran derivative.

Experimental Protocol: Proposed Bromination of Tetrahydro-2H-pyran

Objective: To synthesize **3-bromotetrahydro-2H-pyran** via the bromination of tetrahydro-2H-pyran.

Materials:

- Tetrahydro-2H-pyran
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄)
- Benzoyl peroxide (initiator)
- Sodium bicarbonate solution (aqueous)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydro-2H-pyran in carbon tetrachloride.
- Addition of Reagents: To this solution, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
- Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
- Extraction: The filtrate is washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acidic components, followed by a wash with water.
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure **3-bromotetrahydro-2H-pyran**.

Synthetic Pathway

The proposed synthesis of **3-bromotetrahydro-2H-pyran** from tetrahydro-2H-pyran is a radical substitution reaction. The workflow for this process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-bromotetrahydro-2H-pyran**.

Potential Applications in Drug Development

While specific signaling pathways involving **3-bromotetrahydro-2H-pyran** are not extensively documented, the pyran scaffold is a common motif in a variety of biologically active molecules and approved drugs[1]. Pyran derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities[1].

The presence of a bromine atom on the tetrahydropyran ring in **3-bromotetrahydro-2H-pyran** makes it a versatile intermediate for further chemical modifications. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the synthesis of a library of novel tetrahydropyran derivatives. These derivatives can then be screened for their biological activities against various targets.

Conclusion

3-bromotetrahydro-2H-pyran is a valuable building block for synthetic and medicinal chemistry. This guide provides essential physicochemical data and a proposed synthetic methodology to aid researchers in its utilization. The versatility of this compound suggests its potential for the development of novel therapeutic agents, warranting further investigation into its biological properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-bromotetrahydro-2H-pyran]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087317#3-bromotetrahydro-2h-pyran-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com